methyl 3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate
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Overview
Description
N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid, methyl ester is a biochemical reagent known for its role as an inhibitor of neuraminidase enzymes. This compound is significant in various scientific research fields due to its ability to inhibit bacterial, viral, and mammalian neuraminidases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid, methyl ester typically involves the chemical modification of N-acetylneuraminic acid. The process includes the dehydration and esterification of the compound to form the methyl ester derivative . Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and yield. The compound is often produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying the functions of neuraminidase enzymes and their inhibitors.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral treatments.
Industry: Utilized in the production of pharmaceuticals and biochemical assays
Mechanism of Action
The compound exerts its effects by inhibiting neuraminidase enzymes. It binds to the catalytic site of neuraminidase, preventing the enzyme from cleaving sialic acid residues on glycoproteins and glycolipids. This inhibition disrupts the normal function of neuraminidase, which is essential for the replication and spread of certain viruses, such as influenza .
Comparison with Similar Compounds
Similar Compounds
2,3-Dehydro-2-deoxy-N-acetylneuraminic acid: Another neuraminidase inhibitor with similar inhibitory properties.
Zanamivir: A well-known antiviral drug that also targets neuraminidase enzymes.
Siastatin B: An inhibitor of sialidase enzymes with applications in biochemical research.
Uniqueness
N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid, methyl ester is unique due to its specific structure and high potency as a neuraminidase inhibitor. Its methyl ester form enhances its stability and solubility, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
methyl 3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO8/c1-5(15)13-9-6(16)3-8(12(19)20-2)21-11(9)10(18)7(17)4-14/h3,6-7,9-11,14,16-18H,4H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPILYXOSOLBQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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